molecular formula C15H14N4O4S B2397609 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide CAS No. 868978-46-5

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2397609
CAS No.: 868978-46-5
M. Wt: 346.36
InChI Key: CBOKFNMYCJMROU-UHFFFAOYSA-N
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Description

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. For example, the reaction between α-bromoketones and 2-aminopyridines can yield imidazo[1,2-a]pyridines under mild and metal-free conditions using reagents like iodine and tert-butyl hydroperoxide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Cyclization: The imidazo[1,2-a]pyridine core can be further functionalized through cyclization reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Reagents such as sodium hydride or potassium carbonate can be used to facilitate nucleophilic substitution.

    Cyclization: Cyclization reactions often require catalysts like iodine or transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the sulfonamide moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide is unique due to its combination of the imidazo[1,2-a]pyridine core with a nitrobenzenesulfonamide group. This unique structure imparts specific biological activities and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-19(21)13-4-3-5-14(10-13)24(22,23)16-8-7-12-11-18-9-2-1-6-15(18)17-12/h1-6,9-11,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOKFNMYCJMROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319734
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816834
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

868978-46-5
Record name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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